molecular formula C10H12ClN5O4 B8074382 (4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B8074382
M. Wt: 301.69 g/mol
InChI Key: BIXYYZIIJIXVFW-CSXBLMGZSA-N
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Description

(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a useful research compound. Its molecular formula is C10H12ClN5O4 and its molecular weight is 301.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Adenosine, a component similar to the queried compound, has been identified as a corrosion inhibitor for mild steel in hydrochloric acid solution. It shows inhibition efficiency and adsorbs via mixed-type adsorption (physisorption and chemisorption) (Sin et al., 2017).

  • Potential HIV Inhibitors : Enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, related to the compound , have been synthesized as potential inhibitors of HIV, though they were found to be inactive (Å et al., 1996).

  • Antiviral Activity : The compound's derivatives, such as 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, have shown significant activity against herpes simplex virus in cell cultures and have been more active than acyclovir in some tests (Harnden et al., 1987).

  • Synthesis of Antiviral Acyclonucleosides : Improved procedures for the synthesis of antiviral acyclonucleosides related to this compound have been developed (Harnden & Jarvest, 1985).

  • Biological Evaluation of Nucleosides : Various nucleosides, including those structurally similar to the queried compound, have been synthesized and tested for cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV (Liu et al., 2000).

  • Antioxidant Agents : Novel antioxidant agents deriving from molecular combinations of vitamins C and E analogues, including compounds structurally related to the queried compound, have shown potent antioxidant effects (Manfredini et al., 2000).

  • Glycosidase Inhibitory Activities : Synthesis and evaluation of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives, structurally related to the queried compound, have been done. These derivatives show inhibitory activities toward various glycosidases (Popowycz et al., 2004).

properties

IUPAC Name

(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6?,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYYZIIJIXVFW-CSXBLMGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1C3C([C@@H]([C@H](O3)CO)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
Reactant of Route 3
(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
(4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Citations

For This Compound
2
Citations
N Wolska, M Rozalski - International Journal of Molecular Sciences, 2019 - mdpi.com
Adenosine receptors are a subfamily of highly-conserved G-protein coupled receptors. They are found in the membranes of various human cells and play many physiological functions. …
Number of citations: 34 www.mdpi.com
BM Pigott - 2012 - discovery.ucl.ac.uk
Nitric oxide (NO) is a freely diffusible transmitter acting throughout the mammalian nervous system via guanylyl cyclase activation and cGMP production. Since neuronal NO synthesis is …
Number of citations: 3 discovery.ucl.ac.uk

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